molecular formula C8H8O4 B1612135 5-Hydroxy-2-methoxybenzoic acid CAS No. 61227-25-6

5-Hydroxy-2-methoxybenzoic acid

Cat. No.: B1612135
CAS No.: 61227-25-6
M. Wt: 168.15 g/mol
InChI Key: FXMQSVMVTHLCSF-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxybenzoic acid, also known as 5-methoxysalicylic acid, is an organic compound with the molecular formula CH3OC6H3(OH)CO2H. It is a derivative of salicylic acid and is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

5-Hydroxy-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in enhancing the sensitivity of MALDI-MS for the analysis of biomolecules. It interacts with various enzymes and proteins, facilitating the ionization process during mass spectrometry. The compound’s hydroxyl and methoxy groups contribute to its ability to form hydrogen bonds and interact with other biomolecules, thereby stabilizing the ionized species .

Cellular Effects

In cellular contexts, this compound has been observed to influence cell signaling pathways and gene expression. Its antioxidant properties help in reducing oxidative stress within cells, thereby protecting cellular components from damage. The compound’s interaction with cellular enzymes can modulate metabolic pathways, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and modulating enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and enzyme modulation. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. The threshold for these adverse effects varies depending on the species and experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are key players in the biosynthesis of phenolic compounds. These interactions can influence the flux of metabolites through these pathways, affecting the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications. These modifications can include the addition of targeting signals that direct the compound to mitochondria, the nucleus, or other cellular compartments, where it can interact with specific biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the methylation of salicylic acid. This process typically uses dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the selective formation of the methoxy group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acids.

Comparison with Similar Compounds

    Salicylic Acid: Lacks the methoxy group, making it less hydrophobic compared to 5-hydroxy-2-methoxybenzoic acid.

    2-Hydroxy-4-methoxybenzoic Acid: Has the methoxy group at a different position, leading to variations in chemical reactivity and biological activity.

    2,5-Dihydroxybenzoic Acid: Contains an additional hydroxyl group, which affects its solubility and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

5-hydroxy-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMQSVMVTHLCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594102
Record name 5-Hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61227-25-6
Record name 5-Hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in 55 mL concentrated sulfuric acid was heated to 55 deg. C. for 48 h. The reaction was then poured into ice. A precipitate formed, and the mixture was allowed to stand overnight. The resulting crystals were collected by filtration and dried in vacuo. The material was further purified by silica gel chromatography to give 5-hydroxy-2-methoxybenzoic acid as a white solid. MS m/z=169.0 [M+1]+. Calc'd for C8H8O4: 168.15.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine methyl 2-methoxy-5-hydroxybenzoate (0.37 g, 2.0 mmol) and a 1 M aqueous sodium hydroxide solution (20 mL, 20 mmol) in methanol (20 mL). After 2 hours, adjust the pH to about 2 using a 1 M aqueous hydrochloric acid solution and extract with dichloromethane. Dry the organic layer over MgSO4, filter, and evaporate in uacuo to give the title compound.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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